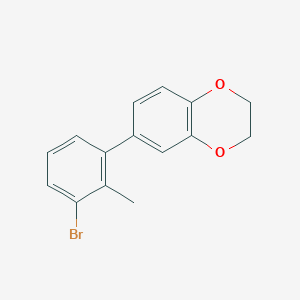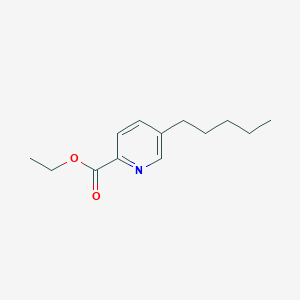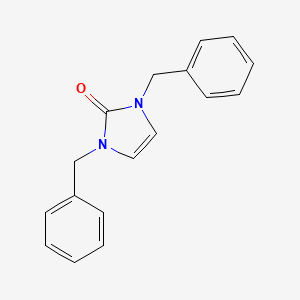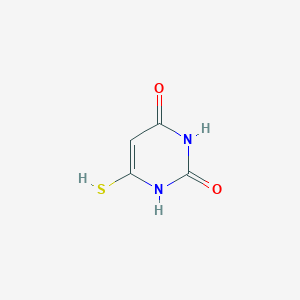
6-sulfanyl-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Mercaptopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a mercapto group (-SH) attached to the pyrimidine ring, which significantly influences its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopyrimidine-2,4(1H,3H)-dione typically involves the reaction of barbituric acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The general reaction scheme is as follows: [ \text{Barbituric Acid} + \text{Thiourea} \rightarrow \text{6-Mercaptopyrimidine-2,4(1H,3H)-dione} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: 6-Mercaptopyrimidine-2,4(1H,3H)-dione can undergo oxidation reactions, where the mercapto group is converted to a sulfonic acid group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The mercapto group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and alkyl halides are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-Mercaptopyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-mercaptopyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes and lead to the compound’s biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with nucleic acid synthesis.
Comparación Con Compuestos Similares
Barbituric Acid: A precursor in the synthesis of 6-mercaptopyrimidine-2,4(1H,3H)-dione, known for its use in the production of barbiturate drugs.
Thiourea: Another precursor, commonly used in the synthesis of various sulfur-containing compounds.
6-Methyluracil: A pyrimidine derivative with similar structural features but different chemical properties.
Uniqueness: 6-Mercaptopyrimidine-2,4(1H,3H)-dione is unique due to the presence of the mercapto group, which imparts distinct reactivity and potential biological activity. This sets it apart from other pyrimidine derivatives and makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C4H4N2O2S |
|---|---|
Peso molecular |
144.15 g/mol |
Nombre IUPAC |
6-sulfanyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2S/c7-2-1-3(9)6-4(8)5-2/h1H,(H3,5,6,7,8,9) |
Clave InChI |
HCFLFBOWTIRGOA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=O)NC1=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




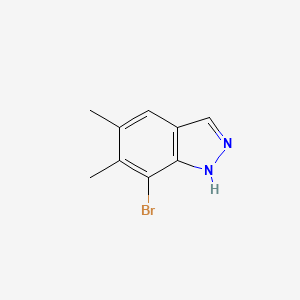
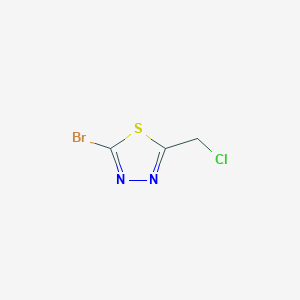

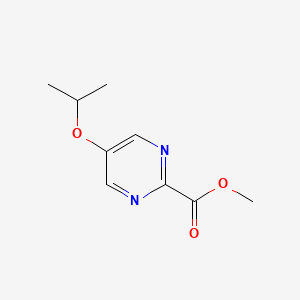
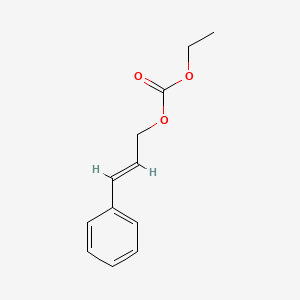
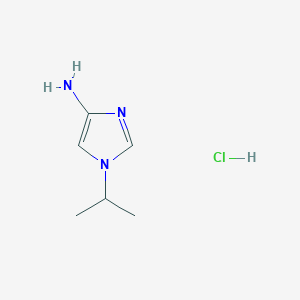
![1-(1-propylbenzimidazol-2-yl)-N,N-bis[(1-propylbenzimidazol-2-yl)methyl]methanamine](/img/structure/B13937393.png)
![3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937405.png)
![[2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B13937406.png)
